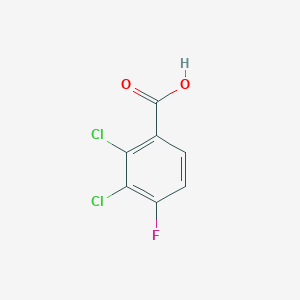

2,3-Dichloro-4-fluorobenzoic acid

Vue d'ensemble

Description

2,3-Dichloro-4-fluorobenzoic acid is an aromatic carboxylic acid with the molecular formula C7H3Cl2FO2. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring, along with a carboxylic acid group. It is used in various chemical syntheses and has applications in pharmaceuticals and agrochemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-4-fluorobenzoic acid typically involves the chlorination and fluorination of benzoic acid derivatives. One common method starts with 2,3-dichlorotoluene, which undergoes a Friedel-Crafts acylation to introduce the carboxylic acid group. The resulting intermediate is then fluorinated using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.

Industrial Production Methods

Industrial production of this compound often involves multi-step processes that ensure high yield and purityThe final product is purified through crystallization or distillation techniques .

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Dichloro-4-fluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura and other coupling reactions to form complex organic molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted benzoic acids, alcohols, and various aromatic compounds with modified functional groups .

Applications De Recherche Scientifique

Medicinal Chemistry

DCFBA serves as a key intermediate in the synthesis of various biologically active compounds. Its halogenated structure enhances its ability to interact with biological targets.

- Antimicrobial Agents : Research has shown that halogenated benzoic acids can exhibit antimicrobial properties. DCFBA derivatives are being explored for their potential as new antimicrobial agents against resistant bacterial strains .

- Anti-inflammatory Compounds : The compound has been investigated for its anti-inflammatory properties, with studies indicating that certain derivatives can inhibit pro-inflammatory cytokines .

Agrochemicals

The unique properties of DCFBA make it a candidate for developing herbicides and pesticides.

- Herbicide Development : DCFBA derivatives have been synthesized and tested for herbicidal activity against various weed species. The introduction of halogen substituents increases the herbicidal potency compared to non-halogenated analogs .

Material Science

In material science, DCFBA is used in the development of functional materials due to its ability to form stable complexes with metals.

- Polymer Synthesis : DCFBA can act as a building block in the synthesis of polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices has been shown to enhance thermal stability .

Pharmaceutical Intermediates

The compound is utilized as an intermediate in the synthesis of various pharmaceutical agents.

- Synthesis of Antiviral Drugs : DCFBA derivatives are being explored as intermediates in the synthesis of antiviral compounds, particularly those targeting viral replication processes .

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of several DCFBA derivatives, which were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited significant inhibitory effects, suggesting that modifications at the fluorine and chlorine positions could enhance efficacy .

Case Study 2: Development of Herbicides

Research focused on synthesizing DCFBA-based herbicides showed promising results in controlling specific weed species. Field trials indicated that these compounds could effectively reduce weed biomass while being less toxic to crops compared to traditional herbicides .

Mécanisme D'action

The mechanism of action of 2,3-Dichloro-4-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming stable complexes, thereby affecting biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,4-Dichloro-3-fluorobenzoic acid

- 2,3-Dichloro-5-fluorobenzoic acid

- 2,3-Dichloro-4-bromobenzoic acid

Uniqueness

2,3-Dichloro-4-fluorobenzoic acid is unique due to the specific positioning of chlorine and fluorine atoms on the benzene ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it valuable in specific applications .

Activité Biologique

2,3-Dichloro-4-fluorobenzoic acid (DCFBA) is an aromatic compound with the molecular formula C₇H₃Cl₂F O₂ and a CAS number of 154257-76-8. This compound features a benzoic acid structure with two chlorine atoms and one fluorine atom substituted on the benzene ring. Its unique structure contributes to its chemical reactivity and biological activity, making it of interest in various fields, including medicinal chemistry and environmental science.

- Molecular Weight : 197.00 g/mol

- Melting Point : 90-92 °C

- Boiling Point : 305.9 °C at 760 mmHg

- Density : 1.6 g/cm³

The presence of halogen substituents significantly influences the compound's reactivity, allowing it to participate in various chemical reactions typical of carboxylic acids.

Biological Activity Overview

Research indicates that DCFBA exhibits notable biological activity, particularly as an antimicrobial agent. Its derivatives have been investigated for anti-inflammatory properties, which could lead to therapeutic applications in treating various diseases.

Antimicrobial Activity

Studies have shown that DCFBA displays effectiveness against several bacterial strains. For example, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial properties. The minimum inhibitory concentration (MIC) values for DCFBA derivatives have been reported in the range of 64-512 µg/mL, indicating its potential as a lead compound in antibiotic development .

Anti-inflammatory Properties

The derivatives of DCFBA have also been evaluated for their anti-inflammatory effects. Research has demonstrated that certain modifications of the compound can inhibit inflammatory pathways, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases .

The mechanism by which DCFBA exerts its biological effects is not fully elucidated but is believed to involve interactions with various biomolecules. The compound may act through:

- Enzyme Inhibition : DCFBA can inhibit specific enzymes involved in bacterial metabolism or inflammatory processes.

- Protein-Ligand Interactions : It has been shown to form complexes with proteins, influencing their activity and potentially altering biochemical pathways .

Study on Antibacterial Activity

A study conducted by Mari Sithambaram et al. (2006) synthesized a series of benzoic acid derivatives, including DCFBA, and evaluated their antibacterial activity against multiple bacterial strains. The results indicated that compounds with higher halogen content exhibited stronger antibacterial effects compared to their non-halogenated counterparts .

Study on Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, researchers assessed the impact of DCFBA derivatives on cytokine production in vitro. The findings suggested that these compounds could significantly reduce the levels of pro-inflammatory cytokines, highlighting their potential therapeutic application in inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2,4-Dichloro-3-fluorobenzoic acid | Different chlorine and fluorine positions | Exhibits different biological activity patterns |

| 3-Chloro-4-fluorobenzoic acid | Only one chlorine atom | Less reactive than DCFBA |

| 2-Chloro-5-fluorobenzoic acid | Fluorine at a different position | Potentially different applications in agriculture |

The structural uniqueness of DCFBA lies in its specific arrangement of halogens on the benzene ring, which influences both its chemical reactivity and biological efficacy compared to similar compounds.

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of DCFBA and its derivatives. Future studies will likely focus on:

- Development of Novel Derivatives : Modifying the structure to enhance potency and selectivity against specific pathogens.

- In Vivo Studies : Evaluating the therapeutic efficacy and safety profiles in animal models.

- Environmental Impact Studies : Investigating degradation pathways and ecological effects due to its use in agrochemicals and pharmaceuticals.

Propriétés

IUPAC Name |

2,3-dichloro-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFXMYOQAANDKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438205 | |

| Record name | 2,3-Dichloro-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154257-76-8 | |

| Record name | 2,3-Dichloro-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.